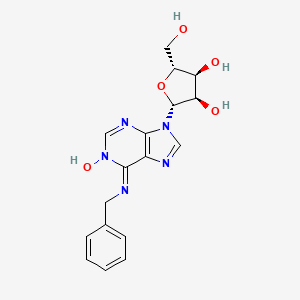

N-Benzyl-1-hydroxyadenosine

Description

Contextualization within Modified Nucleoside Research

The study of modified nucleosides is a rapidly expanding area of research, driven by their critical roles in various biological processes and their potential as therapeutic agents. ontosight.aibiorxiv.org Naturally occurring modified nucleosides are found in RNA and are essential for maintaining the structure and function of these molecules. biorxiv.org In the realm of synthetic analogs, modifications to the purine (B94841) or pyrimidine (B1678525) base and the sugar moiety have led to the development of numerous compounds with significant antiviral and anticancer properties. iiarjournals.org The pursuit of new and effective technologies for the production of these biologically important nucleoside analogs remains a key focus in biotechnology. ontosight.ai

Significance of Adenosine (B11128) Analogs in Bioactive Compound Discovery

Adenosine and its analogs are pivotal in cellular metabolism and signaling. They function as building blocks for nucleic acids, act as neurotransmitters, and are involved in intracellular signal transduction. researchgate.net Consequently, adenosine analogs are a rich source of bioactive compounds with diverse therapeutic potential. iiarjournals.org Many adenosine derivatives have been investigated for their ability to interact with a wide range of biological targets, including adenosine receptors and various enzymes. ontosight.aimedchemexpress.com This has led to the exploration of their use in treating cardiovascular diseases, neurological disorders, and cancer. ontosight.aimdpi.com For instance, certain adenosine analogs have demonstrated the ability to inhibit the growth of cancer cells and act as agonists or antagonists of adenosine receptors. medchemexpress.commdpi.com

Overview of N-Benzyl and Hydroxylated Purine Derivatives in Research

The incorporation of a benzyl (B1604629) group into the purine structure, particularly at the N6-position of adenosine, has given rise to a class of compounds with notable biological activities. N6-benzyladenosine and its derivatives are known for their cytokinin activity in plants, where they play a role in cell division and growth. mdpi.comresearchgate.net In human cells, these compounds have been studied for their anticancer properties, with research indicating they can induce apoptosis and inhibit cell proliferation in various cancer cell lines. mdpi.comresearchgate.net

The hydroxylation of the purine base is another modification that significantly influences the biological profile of nucleosides. For example, N6-hydroxyadenosine has been investigated for its potential biological activities. ontosight.ai N-hydroxylated nucleobases and nucleosides can be generated endogenously and are known to have toxic and mutagenic effects if not effectively cleared by cellular mechanisms. nih.gov The study of hydroxylated purine derivatives is crucial for understanding both their potential as therapeutic agents and their role in cellular toxicology.

Chemical and Physical Properties of N-Benzyl-1-hydroxyadenosine

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C17H19N5O5 |

| Molecular Weight | 389.37 g/mol |

| IUPAC Name | (2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-(benzylamino)-1-hydroxy-9H-purin-9-yl)oxane-3,4-diol |

| CAS Number | Not available |

| PubChem CID | 16080078 nih.gov |

Research Findings on this compound and Its Analogs

While specific research on this compound is limited, studies on closely related N6-benzyladenosine and 1-hydroxyadenosine derivatives provide significant insights into its potential biological activities.

Synthesis of N-Benzyladenosine Analogs

The synthesis of N6-benzyladenosine derivatives has been achieved through several methods. One common approach involves the direct alkylation of adenosine with a substituted benzyl bromide, which initially yields an N1-substituted derivative. This intermediate then undergoes a base-catalyzed rearrangement to produce the desired N6-substituted compound. nih.gov Another method involves the nucleophilic displacement of a chlorine atom from 6-chloropurine (B14466) ribonucleoside using an appropriate amine. nih.gov

Anticancer and Cytotoxic Activities of N6-Benzyladenosine Derivatives

N6-benzyladenosine and its analogs have demonstrated significant potential as anticancer agents. mdpi.com Studies have shown that these compounds can inhibit the growth of various cancer cell lines. researchgate.net For instance, N6-benzyladenosine has been found to induce apoptosis (programmed cell death) and arrest the cell cycle in glioma and bladder carcinoma cells. medchemexpress.com The antiproliferative effects of some N6-benzyladenosine derivatives have been linked to the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway which is often dysregulated in cancers. mdpi.com Notably, some of these compounds have shown selective cytotoxicity towards cancer cells while being less harmful to normal cells. researchgate.net

Cytokinin Activity of N-Benzyladenosine Analogs

N6-benzyladenosine derivatives are well-known for their cytokinin activity in plants, promoting cell division and influencing various developmental processes. mdpi.comresearchgate.net A wide range of these derivatives have been synthesized and tested in various cytokinin bioassays, with many exhibiting high activity. researchgate.net The structural requirements for cytokinin activity have been extensively studied, revealing that modifications to the benzyl ring and the purine core can significantly impact their biological function. nih.gov

Biological Role of Hydroxylated Adenosine Derivatives

Hydroxylated adenosine derivatives, such as N6-hydroxyadenosine, have also been the subject of biological investigation. ontosight.ai N-hydroxylated nucleobases like N6-hydroxylaminopurine (HAP) can be formed in cells and are potentially toxic and mutagenic. nih.gov Cells have evolved enzymatic systems, such as the mitochondrial amidoxime (B1450833) reducing component (mARC), to detoxify these compounds by reducing them back to their canonical forms. nih.gov The study of these detoxification pathways is crucial for understanding cellular defense mechanisms against potentially harmful endogenous metabolites.

Structure

3D Structure

Properties

CAS No. |

156733-28-7 |

|---|---|

Molecular Formula |

C17H19N5O5 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-benzylimino-1-hydroxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H19N5O5/c23-7-11-13(24)14(25)17(27-11)21-8-19-12-15(21)20-9-22(26)16(12)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-26H,6-7H2/t11-,13-,14-,17-/m1/s1 |

InChI Key |

ZECYMCGQIHNJSE-LSCFUAHRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN=C2C3=C(N=CN2O)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CN=C2C3=C(N=CN2O)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of N Benzyl 1 Hydroxyadenosine

Spectroscopic Methodologies for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, it is possible to map out the connectivity of atoms and their spatial relationships. For N-Benzyl-1-hydroxyadenosine, both ¹H and ¹³C NMR would provide foundational data on the proton and carbon environments within the benzyl (B1604629) group, the ribose sugar, and the purine (B94841) core.

¹⁵N NMR spectroscopy is particularly insightful for studying nitrogen-containing heterocycles like the purine ring in this compound. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including protonation states and tautomeric forms.

Studies on the related compound 8-hydroxyadenosine have demonstrated the utility of ¹⁵N NMR in conjunction with pH-dependent measurements to investigate tautomerism and ionization. nih.gov For 8-hydroxyadenosine, ¹⁵N NMR data indicated the predominance of the 8-keto tautomer in solution. nih.gov Similarly, for this compound, ¹⁵N NMR would be instrumental in determining the tautomeric equilibrium between the N¹-hydroxy and the N¹-oxide forms of the 1-hydroxyadenosine moiety. The pH dependence of the ¹⁵N chemical shifts would also allow for the determination of pKa values associated with protonation and deprotonation of the purine ring system.

Table 1: Hypothetical ¹⁵N NMR Chemical Shift Data for Tautomers of the 1-Hydroxyadenosine Moiety

| Nitrogen Atom | N¹-Hydroxy Tautomer (ppm) | N¹-Oxide Tautomer (ppm) |

| N1 | ~250 | ~150 |

| N3 | ~220 | ~210 |

| N7 | ~230 | ~235 |

| N9 | ~170 | ~175 |

| N⁶ | ~80 | ~85 |

Note: This table is illustrative and based on expected trends for similar compounds. Actual experimental data is required for accurate assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for pH-Dependent Behavior and Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to changes in conjugation and protonation state. The pH-dependent UV-Vis spectra of this compound would be expected to show shifts in the absorption maxima (λ_max) corresponding to the ionization of the 1-hydroxyadenosine moiety.

For example, in studies of 8-hydroxyadenosine, changes in the UV spectrum with pH were used to determine pKa values for protonation at N1 and ionization at N7. nih.gov A similar approach for this compound would involve recording UV spectra across a wide pH range. The resulting data would help to characterize the different ionic species present in solution and their respective electronic structures.

Table 2: Expected pH-Dependent UV-Vis Absorption Maxima for this compound

| pH Range | Predominant Species | Expected λ_max (nm) |

| < 2 | Cationic | ~260, ~280 |

| 3-8 | Neutral | ~265 |

| > 9 | Anionic | ~275 |

Note: This table is illustrative and based on the behavior of similar adenosine (B11128) analogs. Specific experimental data is necessary for accurate determination.

Circular Dichroism (CD) Spectroscopy for Conformational Insight

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation of chiral molecules, such as nucleosides. The CD spectrum is sensitive to the spatial arrangement of chromophores and can provide information about the glycosidic bond conformation (syn vs. anti) and the puckering of the ribose sugar.

For this compound, the CD spectrum would be influenced by the relative orientation of the purine base and the ribose moiety. A positive Cotton effect is often associated with the anti conformation, which is typically more stable for purine nucleosides, while a negative Cotton effect can indicate a syn conformation. The presence of the bulky N-benzyl group may influence this conformational preference.

Investigation of Tautomeric Equilibria within the 1-Hydroxyadenosine Moiety

The 1-hydroxyadenosine portion of the molecule can exist in different tautomeric forms, primarily the N¹-hydroxy (enol-like) and the N¹-oxide (keto-like) forms. The equilibrium between these tautomers is influenced by factors such as solvent polarity and pH. As discussed, ¹⁵N NMR spectroscopy is a key method for investigating this equilibrium directly. nih.gov By comparing the observed ¹⁵N chemical shifts with those of model compounds locked in one tautomeric form, the predominant tautomer in solution can be identified. Computational studies could also be employed to calculate the relative energies of the different tautomers, providing theoretical support for the experimental observations.

Conformational Preferences of the N-Benzyl Group and Ribosyl Moiety

The conformation of the ribose sugar, typically described by its pucker (e.g., C2'-endo or C3'-endo), can be inferred from the coupling constants between the ribose protons in the ¹H NMR spectrum. The orientation of the N-benzyl group itself will also have preferred conformations to minimize steric hindrance, which could be investigated through a combination of NMR techniques and computational modeling.

Computational Chemistry in Structural Prediction and Analysis

Computational chemistry serves as a powerful tool in the structural elucidation and conformational analysis of modified nucleosides like this compound. These in silico methods provide insights into molecular structure, stability, and dynamics that can be difficult to obtain through experimental techniques alone. By simulating molecular behavior at the atomic level, researchers can predict various properties and guide further experimental work, including drug design efforts.

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic and structural properties of this compound. Methods such as Density Functional Theory (DFT) and semi-empirical approaches are employed to determine the molecule's most stable three-dimensional structure.

A primary focus of these calculations is the conformational preference around the glycosidic bond, which connects the purine base to the ribose sugar. This rotation leads to two principal conformations: syn and anti. In the syn conformation, the benzyl group is positioned over the ribose ring, whereas in the anti conformation, it is directed away from it. The relative stability of these conformers is crucial as it dictates the molecule's shape and its ability to interact with biological targets.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict the optimized geometries and relative energies of these conformers. For N-substituted adenosine analogs, the anti conformation is generally favored, though the energy difference between the syn and anti states can be small, suggesting a dynamic equilibrium. The presence of the N-benzyl group and the 1-hydroxy modification can influence this preference through steric and electronic effects.

Semi-empirical methods, while less computationally intensive, also provide valuable insights into conformational preferences and are particularly useful for initial screenings of large sets of related molecules. These calculations help in building a foundational understanding of the structural landscape of this compound.

| Computational Method | Conformer | Relative Energy (kcal/mol) |

|---|---|---|

| DFT (B3LYP/6-31G*) | Anti | 0.00 (most stable) |

| Syn | +2.5 | |

| AM1 (Semi-Empirical) | Anti | 0.00 (most stable) |

| Syn | +3.1 |

While quantum mechanical calculations provide a static picture of the most stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of this compound in a simulated physiological environment. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and behavior of the nucleoside analog in solution.

MD simulations of modified nucleosides often show that the sugar pucker is dynamic and can be influenced by the substitution on the purine base. The benzyl group in this compound may affect the preferred sugar conformation and the dynamics of the puckering. These simulations provide a detailed picture of the conformational ensemble of the molecule, which is essential for understanding its interactions with biological macromolecules. nih.gov

| Property | Observation |

|---|---|

| Glycosidic Torsion Angle (χ) | Predominantly in the anti range (-90° to -180°) with transient excursions to the syn state. |

| Sugar Pucker (Pseudorotation Phase Angle P) | Equilibrium between C2'-endo (South) and C3'-endo (North) conformations. |

| Backbone Dihedrals (α, β, γ, δ, ε, ζ) | Fluctuations around standard A-form and B-form DNA values. |

The 1-hydroxyadenosine moiety of the compound introduces the possibility of tautomerism, specifically between the N-hydroxy and the N-oxide forms, as well as potential keto-enol type tautomerism involving the purine ring. Tautomers are structural isomers that readily interconvert, and their relative populations can significantly affect the molecule's chemical properties and biological interactions. Computational methods, particularly DFT, can be used to calculate the relative energies of different tautomers in both the gas phase and in solution, thereby predicting their equilibrium distribution.

Furthermore, the acidity and basicity of the molecule, quantified by its pKa values, are critical for its behavior at physiological pH. The pKa values determine the protonation state of the molecule, which in turn influences its solubility, membrane permeability, and ability to form hydrogen bonds with a target protein. Computational methods can predict pKa values by calculating the free energy change associated with protonation or deprotonation. For a molecule like this compound with multiple potential protonation sites (e.g., the nitrogens in the purine ring and the hydroxyl group), these calculations can identify the most likely sites of protonation and their corresponding pKa values.

| Site | Predicted pKa | Dominant Species at pH 7.4 |

|---|---|---|

| N1-OH | ~6.5 | Mixture of protonated and deprotonated forms |

| N3 | ~1.5 | Unprotonated |

| N7 | ~2.5 | Unprotonated |

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structural information of a biological target to design effective and selective inhibitors. The structural and conformational insights into this compound obtained from computational chemistry are invaluable for applying SBDD principles.

Nucleoside analogs often target enzymes such as kinases, polymerases, or receptors like adenosine receptors. The first step in SBDD is to have a high-resolution structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. Computational docking studies can then be performed to predict how this compound binds to the active site of the target. These docking simulations place the ligand into the binding pocket in various orientations and conformations and score them based on their predicted binding affinity.

The results from docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein. For instance, the benzyl group could fit into a hydrophobic pocket, while the hydroxyl group and the purine ring can form specific hydrogen bonds with the protein's active site residues.

This information can then be used to guide the design of new analogs with improved potency and selectivity. For example, if the docking study reveals an unoccupied pocket near the benzyl group, medicinal chemists could design new derivatives with substitutions on the benzyl ring to fill this pocket and enhance binding. The iterative cycle of computational design, chemical synthesis, and biological testing is a hallmark of modern SBDD. nih.govbiu.ac.ilacs.org

| Ligand Moiety | Receptor Residue(s) | Type of Interaction |

|---|---|---|

| N6-Benzyl Group | Phe168, Leu249 | Hydrophobic/π-stacking |

| Purine N7/N1 | Asn253 | Hydrogen Bond |

| Ribose Hydroxyls | Ser271, His272 | Hydrogen Bond |

Biological Functionality and Mechanistic Insights of N Benzyl 1 Hydroxyadenosine Analogs

Structure-Activity Relationship (SAR) Investigations in Modified Nucleoside Analogs

The introduction of a benzyl (B1604629) group at the N6-position of adenosine (B11128) analogs has a profound effect on their biological activity and receptor affinity. This substitution can significantly enhance potency and selectivity for certain adenosine receptor subtypes. For instance, N6-benzyladenosine derivatives have been shown to be potent ligands for adenosine receptors. nih.govnih.gov The benzyl group is thought to interact with a hydrophobic pocket within the receptor binding site, contributing to a stronger binding affinity.

The nature and position of substituents on the benzyl ring itself can further modulate activity. For example, the presence of certain functional groups can either increase or decrease the affinity for specific receptor subtypes. This highlights the importance of the electronic and steric properties of the N-benzyl substituent in dictating the pharmacological profile of these analogs.

Table 1: Impact of N-Benzyl Substitution on Adenosine Receptor Affinity

| Compound | Modification | Receptor Affinity (Ki, nM) |

|---|---|---|

| Adenosine | Unsubstituted | Varies by receptor subtype |

| N6-Benzyladenosine | N6-Benzyl group | Enhanced affinity, particularly for A1 and A3 receptors |

| N6-(3-Iodobenzyl)adenosine | 3-Iodo substitution on benzyl ring | Increased potency at A3 receptors |

| N6-(4-Methoxybenzyl)adenosine | 4-Methoxy substitution on benzyl ring | Favors A3 selectivity |

Note: This table is illustrative and compiles general findings from SAR studies on N6-benzyladenosine analogs.

The 1-hydroxy group, a key feature of N-Benzyl-1-hydroxyadenosine, introduces a significant alteration to the purine (B94841) ring system. This modification can influence the electronic distribution and hydrogen bonding capabilities of the molecule. While direct SAR studies on the 1-hydroxy group in the context of N-benzyladenosine are not extensively documented in the provided search results, the introduction of a hydroxyl group can potentially lead to new interactions with the receptor. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the receptor's binding pocket that are not possible with the parent adenosine structure. This could lead to altered receptor activation or inhibition profiles.

Modifications to the ribose moiety of nucleoside analogs play a critical role in determining their biological potency and selectivity. The structure-activity relationship for ribose modifications in adenosine derivatives has been found to be similar for A3 receptors as for A1 and A2a receptors. nih.gov Generally, there is limited tolerance for substitutions or deletions of the 2'- and 3'-hydroxyl groups, suggesting their importance in receptor binding, possibly through hydrogen bonding interactions. nih.gov

However, the 5'-position of the ribose offers considerable flexibility for substitution. nih.gov Modifications at this position, such as the introduction of uronamide substituents, are well-tolerated and can even enhance selectivity for the A3 adenosine receptor. nih.gov For example, 5'-N-methyluronamide derivatives of N6-benzyladenosine have shown increased selectivity for A3 receptors. nih.gov

Table 2: Effect of Ribose Modifications on A3 Adenosine Receptor Selectivity

| Compound Series | 5'-Position Modification | A3 Receptor Selectivity |

|---|---|---|

| N6-Benzyladenosine Analogs | 5'-N-Methyluronamide | Increased |

| N6-Benzyladenosine Analogs | 5'-N-Ethyluronamide | Moderate |

| N6-Benzyladenosine Analogs | 5'-Unsubstituted carboxamide | Lower |

| N6-Benzyladenosine Analogs | 5'-N-Cyclopropyluronamide | Lowest |

Source: Adapted from findings on 5'-uronamide substituents. nih.gov

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound analogs targeting adenosine receptors, the pharmacophore would likely consist of several key features. These include a hydrogen bond donor/acceptor region corresponding to the purine ring system, a hydrophobic feature represented by the N-benzyl group, and specific hydrogen bonding groups on the ribose moiety.

The development of a precise pharmacophore model requires a set of active compounds with known biological data. nih.govnih.govpharmacophorejournal.com For adenosine receptor ligands, the model generally includes:

Aromatic ring feature for the purine core.

Hydrogen bond donors and acceptors on the purine and ribose.

A hydrophobic region to accommodate the N6-substituent.

The 1-hydroxy group in this compound would introduce an additional hydrogen bond donor/acceptor feature that would need to be incorporated into the pharmacophore model for this specific class of compounds.

Modulation of Cellular Signaling Pathways by Adenosine Analogs

Adenosine analogs exert their effects by interacting with and modulating the activity of specific cellular signaling pathways, primarily through adenosine receptors.

N6-substituted adenosine derivatives have been extensively studied for their affinity and activity at adenosine receptors, particularly the A3 subtype. nih.gov The A3 adenosine receptor is a G-protein coupled receptor involved in various physiological and pathological processes.

N6-benzyladenosine analogs have been identified as potent and selective agonists for the A3 receptor. nih.gov The affinity of these compounds for the A3 receptor is influenced by the substitutions on both the purine N6-position and the ribose 5'-position. nih.gov For instance, the combination of an N6-benzyl group with a 5'-N-methyluronamide modification results in high selectivity for the A3 receptor. nih.gov The nature of the substituent on the benzyl ring also plays a crucial role, with certain substitutions enhancing potency at A3 receptors. nih.gov These findings indicate that this compound, by virtue of its N-benzyl group, would be expected to have a significant affinity for the A3 adenosine receptor, though its precise agonist or antagonist profile would depend on the interplay of all its structural features.

Table 3: Adenosine A3 Receptor Affinity of Selected N6-Substituted Adenosine Analogs

| Compound | A3 Receptor Ki (nM) | Selectivity vs A1/A2a |

|---|---|---|

| 5'-(N-Methylcarboxamido)-N6-benzyladenosine | Potent | 37-56 fold selective |

| 5'-N-Methyl-N6-(3-iodobenzyl)adenosine | 1.1 | 50-fold selective |

Source: Data from studies on N6-benzyladenosine derivatives. nih.gov

Effects on Cyclic Nucleotide-Dependent Pathways (e.g., cAMP signaling, PKA activation)

Analogs of N-benzyladenosine play a distinct role in modulating cyclic nucleotide-dependent signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA). The PKA-selective cAMP analog N6-Benzoyl-cAMP (BNZ), for example, has been utilized in studies to dissect the specific contributions of PKA signaling. Research in vascular smooth muscle cells (VSMC) demonstrated that selective activation of PKA with N6-Benzoyl-cAMP alone was not sufficient to inhibit cell proliferation, indicating a need for additional pathways. nih.gov However, when combined with an Epac-selective cAMP analog, it acted synergistically to inhibit key markers of cell cycle progression and cell proliferation. nih.gov This suggests that while N-benzyladenosine analogs can effectively engage the PKA pathway, their ultimate biological effect on processes like cell growth may depend on cooperative signaling with other cAMP effectors. nih.gov

This requirement for synergistic action highlights the complexity of cAMP signaling, which is organized into discrete intracellular "signalosomes" or signaling islands. grafiati.com These microdomains spatially coordinate PKA with its substrates and regulatory proteins. The activity of N-benzyl analogs within these localized environments can lead to specific downstream events without causing a global cellular response. This nuanced activation underscores the potential for developing pathway-selective therapeutic agents based on the N-benzyladenosine scaffold.

Enzymatic Interactions and Inhibitory Activities

S-adenosylmethionine decarboxylase (AdoMetDC) is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth. While various adenosine analogs have been developed as potent inhibitors of this enzyme, specific data on the direct inhibition of AdoMetDC by this compound or its close N6-benzyladenosine analogs is not extensively detailed in available research. nih.gov The development of effective AdoMetDC inhibitors has primarily focused on analogs of S-adenosylmethionine itself, such as S-(5'-deoxyadenosyl-5')-S-methylthioethylhydroxylamine. nih.gov These compounds act as effective inhibitors by targeting the enzyme's active site. Further investigation is required to determine if the N-benzyladenosine scaffold can be adapted to effectively inhibit AdoMetDC and modulate polyamine metabolism.

Purine-modifying enzymes are crucial for maintaining nucleotide pools and signaling pathways. The recognition of N-benzyladenosine analogs by these enzymes, such as adenosine deaminase (ADA) and AMP deaminase (AMPD), is dependent on the specific enzyme and its structural features.

Adenosine deaminases that act on RNA (ADARs) are responsible for converting adenosine to inosine (B1671953) in double-stranded RNA. springernature.com The substrate specificity of these enzymes is complex and often depends on the structure of the RNA substrate rather than just the nucleoside. springernature.comnih.gov

More directly relevant are deaminases that act on free nucleosides or nucleotides. The AMPD from the mollusk Helix pomatia (HPAMPD), for instance, is an unusual member of the adenosine deaminase-related growth factor (ADGF) family because it preferentially deaminates AMP over adenosine. nih.govbiorxiv.orgbiorxiv.org Structural studies reveal that its active site has acquired specific polar and charged residues that interact with the 5'-monophosphate group of AMP, a feature not typically found in adenosine-specific deaminases. nih.govbiorxiv.org While this enzyme prefers AMP, the impact of an N6-benzyl substitution on substrate binding and catalysis has not been fully elucidated. The bulky benzyl group at the N6 position could influence how the molecule fits into the active site of various deaminases.

N-benzyl compounds have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. researchgate.netnih.govnih.gov The N-benzyl moiety is a key structural feature that contributes to the potent inhibitory activity of these molecules. These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that blocks the chemical step of nucleotide incorporation. researchgate.net

The structure of these inhibitors, often featuring two aromatic systems (one being the benzyl group) in a specific angled orientation, is crucial for effective interaction with a cluster of aromatic residues within the enzyme's binding pocket. researchgate.net For example, N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-3, 5-dimethyl-1H-pyrazol-1-yl) ethyl]-1,3,4-thiadiazol-2-amine (BPPT) was identified as a potent NNRTI, with activity comparable to commercial antiretroviral agents. nih.gov This compound effectively inhibited the synthesis of viral cDNA in both early and late stages of reverse transcription. nih.gov Similarly, certain 1-benzyl-3-(3,5-dimethylbenzyl) uracil (B121893) derivatives have shown high potency and selectivity against HIV-1 in cell-based assays. rjptonline.org These findings underscore the importance of the N-benzyl group in the design of novel and effective anti-HIV agents.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a validated drug target in trypanosomatid parasites, which rely heavily on glycolysis for energy. core.ac.uknih.gov Structure-based drug design has led to the development of potent and selective inhibitors based on the adenosine scaffold. core.ac.ukpnas.orgpnas.org

Initial screening identified N6-benzyladenosine as a more potent inhibitor of Leishmania mexicana GAPDH than adenosine itself, with an IC50 value of approximately 5 mM. core.ac.ukpnas.org This discovery prompted further optimization by combining the N6-benzyl modification with substitutions at the 2'-position of the ribose sugar. This dual-modification strategy yielded compounds with significantly enhanced inhibitory potency and selectivity for the parasite enzyme over the human counterpart. core.ac.uk For instance, the combination of an N6-benzyl group and a 2'-(3-methoxybenzamide) moiety on the adenosine scaffold resulted in an inhibitor with an IC50 of 16 µM against L. mexicana GAPDH, a 3,100-fold improvement over adenosine. core.ac.uk Further modification, such as adding a 2-methyl group to the benzyl ring, increased potency by another four-fold. core.ac.uk

Crucially, these adenosine analogs did not inhibit human GAPDH at the concentrations tested, highlighting their potential as selective anti-parasitic agents. core.ac.ukpnas.org The most potent compounds in these series achieved submicromolar inhibition, representing an improvement of over five orders of magnitude compared to the original adenosine lead. pnas.orgpnas.org

| Compound | Description | IC50 (µM) | Reference |

|---|---|---|---|

| Adenosine | Parent compound | ~50,000 | pnas.orgpnas.org |

| N6-Benzyladenosine | N6-substituted analog | ~5,000 | pnas.org |

| N6-(1-Naphthalenemethyl)adenosine | Analog with larger aromatic system | 150 | pnas.org |

| N6-Benzyl-2'-deoxy-2'-(3-methoxybenzamido)adenosine | Disubstituted analog | 16 | core.ac.uk |

| N6-(2-Methylbenzyl)-2'-deoxy-2'-(3-methoxybenzamido)adenosine | Disubstituted analog with modified benzyl group | 4 | core.ac.uk |

| N6-(1-Naphthalenemethyl)-2'-(3-methoxybenzamido)adenosine | Disubstituted analog with larger aromatic system | 0.28 | pnas.org |

Preclinical Pharmacological Activities of this compound Analogs

N6-benzyladenosine and its analogs have demonstrated a range of preclinical pharmacological activities, most notably antiproliferative and pro-apoptotic effects in various cancer cell lines. medchemexpress.comnih.govunikore.it These compounds have been shown to suppress the growth and clonogenic activity of neoplastic cells, including bladder carcinoma and glioma cells. medchemexpress.comnih.gov

The mechanism of action for this anticancer activity is multifaceted. In bladder carcinoma T24 cells, N6-benzyladenosine induces cell cycle arrest in the G0/G1 phase and triggers apoptosis through the activation of caspase-3 and caspase-9. medchemexpress.comnih.gov These effects appear to be linked to an initial alteration of cell morphology and disorganization of the actin cytoskeleton, rather than direct genotoxic damage. nih.gov

| Activity | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| Antiproliferative | Bladder Carcinoma (T24) | Induces G0/G1 cell cycle arrest. | nih.gov |

| Pro-apoptotic | Bladder Carcinoma (T24) | Activates caspase-3 and caspase-9. | medchemexpress.comnih.gov |

| Anti-glioma | Glioma Cells | Inhibits farnesyl pyrophosphate synthase (FPPS). | medchemexpress.com |

| Anti-toxoplasma | T. gondii | Acts as a selective inhibitor of parasite adenosine kinase. | medchemexpress.com |

| Antioxidant | MCF7 Breast Cancer Cells | Activates the NRF2-mediated antioxidant response. | researchgate.net |

| Anti-inflammatory | Mouse ear model | Topical application reduced TPA-stimulated inflammation. | researchgate.net |

Antiproliferative Effects in Cellular Models (e.g., MCF-7 breast cancer cell line)

N6-benzyladenosine and its related analogs have shown significant antiproliferative and cytostatic activities across a variety of cancer cell lines. nih.gov In the MCF-7 human breast adenocarcinoma cell line, N6-benzyladenosine demonstrated the ability to inhibit cell growth. researchgate.netresearchgate.net Studies have shown that treatment with N6-benzyladenosine and its analogs leads to a significant reduction in the proliferation of these cancer cells. researchgate.net

The antiproliferative effects are not limited to breast cancer. Potent activity has also been observed in bladder carcinoma (T24), human colorectal adenocarcinoma (HCT116, DLD-1), and glioma cell lines. nih.govnih.gov For instance, certain N6-benzyladenosine derivatives exhibited a persistent antiproliferative effect on human colorectal cancer cell lines. nih.gov In glioma cells, N6-benzyladenosine was found to selectively inhibit proliferation without affecting healthy brain cells. nih.gov The mechanism for this antiproliferative action is multifaceted, involving the disorganization of the actin cytoskeleton and interference with key metabolic pathways necessary for cell growth. nih.govnih.gov

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Inhibition of cell growth | researchgate.netresearchgate.net |

| T24 | Bladder Carcinoma | Suppression of clonogenic activity and growth | nih.gov |

| HCT116, DLD-1 | Colorectal Adenocarcinoma | Persistent antiproliferative effect | nih.gov |

| U87MG | Glioma | Selective inhibition of proliferation | nih.govmedchemexpress.com |

Interference with Nucleic Acid Synthesis and Metabolism (e.g., DNA replication, DNA repair mechanisms)

The cytotoxic effects of this compound analogs are linked to their ability to interfere with crucial metabolic pathways, including those related to nucleic acid metabolism. nih.govnih.gov One of the key targets identified for N6-benzyladenosine and its parent compound, N6-isopentenyladenosine, is farnesyl pyrophosphate synthase (FPPS). nih.govmedchemexpress.com FPPS is a vital enzyme in the mevalonate (B85504) pathway, which is responsible for producing precursors for protein prenylation—a critical modification for the function of proteins involved in cell growth and signaling, such as RAS. nih.gov By inhibiting FPPS, these adenosine analogs disrupt downstream processes that are often aberrant in cancer cells. nih.govmedchemexpress.com

Furthermore, treatment with N6-benzyladenosine can lead to the degradation of chromosomal DNA into nucleosome-sized fragments, a hallmark of apoptosis. ingentaconnect.com This indicates an indirect effect on DNA integrity. However, studies using the comet assay on T24 bladder carcinoma cells did not detect direct genotoxic effects, suggesting the DNA fragmentation is a consequence of the apoptotic process rather than direct DNA damage. nih.govingentaconnect.com While the metabolism of N6-benzyladenosine involves its conversion to adenine (B156593) and uric acid, the compound and its phosphate (B84403) form are retained in significant amounts, allowing for sustained interaction with cellular targets. nih.gov There is also evidence that N6-methyladenosine, a related modification, plays a role in DNA repair and genome stability, suggesting that adenosine analogs could potentially influence these pathways. elifesciences.orgbiorxiv.org

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cells

A primary mechanism for the anticancer activity of this compound analogs is the induction of cell cycle arrest and apoptosis. nih.govmedchemexpress.com In several cancer cell lines, including bladder carcinoma T24 cells, N6-benzyladenosine has been shown to arrest cells in the G0/G1 phase of the cell cycle. nih.govmedchemexpress.comingentaconnect.com This arrest prevents the cells from progressing to the S phase, where DNA replication occurs, thereby halting proliferation.

Following cell cycle arrest, these compounds are potent inducers of apoptosis, or programmed cell death. nih.gov The apoptotic process is triggered through the activation of key executioner enzymes known as caspases. Specifically, treatment with N6-benzyladenosine has been linked to the activation of caspase-3 and caspase-9. nih.govmedchemexpress.com Activation of caspase-3 leads to the cleavage of a wide array of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation and internucleosomal DNA fragmentation. medchemexpress.comingentaconnect.com In glioma cells, N6-benzyladenosine induces the intrinsic pathways of apoptosis. nih.gov This pro-apoptotic effect is a critical component of its therapeutic potential against various neoplastic cells. nih.govnih.gov

| Mechanism | Specific Effect | Affected Cell Line(s) | Reference |

|---|---|---|---|

| Cell Cycle Arrest | Arrest in G0/G1 phase | T24 | nih.govmedchemexpress.com |

| Apoptosis Induction | Activation of Caspase-3 and Caspase-9 | T24, various neoplastic cells | nih.govmedchemexpress.com |

| Induction of DNA fragmentation | T24 | medchemexpress.comingentaconnect.com |

Anti-Infective and Antiviral Mechanisms (e.g., bacterial spore germination inhibition, antiviral chemotypes)

Beyond their anticancer properties, this compound analogs have demonstrated potential as anti-infective and antiviral agents. N6-benzyladenosine has been identified as having a pronounced antiviral effect against human enterovirus 71 (EV71), a virus that causes hand-, foot-, and mouth disease. mdpi.com The mechanism of action for some derivatives has been shown to inhibit the stage of viral RNA synthesis. nih.gov

The antiviral activity of this chemotype can be significantly enhanced through chemical modification. For example, the fluorination of the N6-benzyladenosine phenyl group, particularly the incorporation of a second fluorine atom or a trifluoromethyl group, dramatically improves its antiviral potency and selectivity index against EV71. mdpi.comdntb.gov.uaresearchgate.net Derivatives have also shown efficacy against flaviviruses, such as tick-borne encephalitis virus (TBEV), yellow fever virus (YFV), and West Nile virus (WNV). nih.gov

In the context of anti-infective properties, adenosine has been noted to play a role in the germination of bacterial spores, such as those from Bacillus species. scispace.com While direct studies on this compound's effect on spore germination are limited, the known influence of adenosine on this process suggests a potential mechanism for exploration. scispace.com The inhibition of spore germination is a key strategy for controlling spore-forming bacteria, which are often resilient to conventional antibacterial agents. nih.govnih.gov

Metabolic Fates and Biotransformations of N Benzyl 1 Hydroxyadenosine

N-Reductive Metabolism of N-Hydroxylated Nucleosides

The reduction of the N-hydroxy group is a critical step in the metabolism of N-hydroxylated nucleosides. This biotransformation can lead to the formation of the corresponding amine, potentially altering the biological properties of the parent compound. Two key enzymatic systems are implicated in this reductive process.

Role of Mitochondrial Amidoxime (B1450833) Reducing Components (mARC) and Associated Reductases

The mitochondrial amidoxime reducing component (mARC) enzyme system plays a significant role in the reductive metabolism of a wide array of N-oxygenated compounds, including N-hydroxylated nucleobase analogs. nih.govnih.gov This system, located in the outer mitochondrial membrane, is a three-component chain consisting of mARC1 or mARC2, cytochrome b5, and NADH-cytochrome b5 reductase. nih.govimoa.info

Both mARC1 and mARC2 have been shown to catalyze the reduction of N-hydroxylated compounds. imoa.info While many substrates are reduced by both isoforms with similar efficiency, some compounds exhibit a preference for one over the other. For instance, N-oxides and N-hydroxyurea show a strong preference for reduction by mARC1. nih.gov The N-reductive activity of this system is crucial for the detoxification of potentially mutagenic N-hydroxylated nucleobases and their corresponding nucleosides. nih.gov The highest conversion rates for this N-reductive activity are observed in the liver, kidney, thyroid, and pancreas. nih.gov Given that N-Benzyl-1-hydroxyadenosine possesses an N-hydroxylated purine (B94841) structure, it is plausible that it serves as a substrate for the mARC enzyme system, leading to its reduction to N-benzyladenosine.

Table 1: Key Components of the Mitochondrial Amidoxime Reducing Component (mARC) System

| Component | Location | Function |

| mARC1 (MOSC1) | Outer mitochondrial membrane | Molybdenum-containing enzyme that catalyzes the reduction of N-oxygenated compounds. wikipedia.org |

| mARC2 (MOSC2) | Outer mitochondrial membrane | Molybdenum-containing enzyme with overlapping but distinct substrate specificity to mARC1. imoa.info |

| Cytochrome b5 | Outer mitochondrial membrane | Electron carrier that transfers electrons from NADH-cytochrome b5 reductase to mARC. nih.gov |

| NADH-Cytochrome b5 Reductase | Outer mitochondrial membrane | Flavoenzyme that transfers electrons from NADH to cytochrome b5. nih.gov |

Influence of Nitroreductases on Analog Transformations

Nitroreductases are a group of enzymes known to catalyze the reduction of nitroaromatic and nitroheterocyclic compounds. nih.gov This reduction often proceeds through the formation of nitroso and hydroxylamino intermediates, which can be further reduced to the corresponding amine. nih.gov While the primary substrates for these enzymes are nitro-containing compounds, their potential role in the metabolism of N-hydroxylated nucleosides warrants consideration, particularly given the structural similarities of the intermediates.

Purine Nucleoside Salvage Pathways and this compound Metabolism

The purine salvage pathway is a crucial metabolic route for recycling purine bases and nucleosides that arise from the degradation of nucleic acids. nih.govwikipedia.orgbioone.org This pathway is energetically more favorable than de novo purine synthesis. bioone.orgnih.gov The core of this pathway involves the conversion of purine bases back into their corresponding nucleotides through the action of phosphoribosyltransferases, such as adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HPRT). wikipedia.orgpixorize.com

For adenosine (B11128) analogs, entry into the purine salvage pathway can occur through several enzymatic steps. A key enzyme is adenosine kinase, which phosphorylates adenosine and its analogs to the corresponding monophosphate. Another critical enzyme is purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond of purine nucleosides to release the free purine base. msdmanuals.com

In the context of this compound, its structural similarity to adenosine suggests it could be a substrate for enzymes of the purine salvage pathway. Studies on the metabolism of the related compound, N6-benzyladenosine, have shown that it can be metabolized to adenine and subsequently to uric acid, indicating its interaction with this pathway. nih.gov It is therefore conceivable that this compound could be recognized by adenosine kinase for phosphorylation or by purine nucleoside phosphorylase, leading to the release of N-Benzyl-1-hydroxyadenine. The resulting metabolites would then be further processed within the purine metabolic network.

Enzymatic Deamination and Other Transformations of Adenosine Analogs

Enzymatic deamination is a common metabolic transformation for adenosine and its analogs, catalyzed primarily by adenosine deaminase (ADA). semanticscholar.org This enzyme converts adenosine to inosine (B1671953) by hydrolytically removing the amino group at the 6-position of the purine ring. semanticscholar.org ADA plays a vital role in purine metabolism, and its activity can significantly impact the therapeutic efficacy and pharmacological profile of adenosine-based drugs. nih.gov

The substrate specificity of ADA is not strictly limited to adenosine; it can also act on various adenosine derivatives. semanticscholar.org However, substitutions at the N6-position can influence the rate of deamination. For N6-substituted adenosine analogs, the bulk and nature of the substituent can hinder the binding of the compound to the active site of ADA, thereby reducing the efficiency of deamination. While direct studies on the deamination of this compound are not available, it is anticipated that the presence of the benzyl (B1604629) group at the N6-position would likely make it a poor substrate for ADA compared to unsubstituted adenosine.

Conjugation Reactions (e.g., Acetylation, Sulfation of Hydroxylamino Intermediates)

Conjugation reactions represent a major pathway in phase II metabolism, where endogenous molecules are added to xenobiotics or their metabolites to increase their water solubility and facilitate their excretion. For compounds containing a hydroxylamino group, such as potential intermediates in the metabolism of this compound, acetylation and sulfation are common conjugation pathways.

N-acetyltransferases (NATs) and sulfotransferases (SULTs) are the enzyme families responsible for these reactions. nih.gov The acetylation of a hydroxylamino group can lead to the formation of an N-acetoxyarylamine, which can be an unstable intermediate. nih.gov Similarly, sulfation can produce a reactive sulfate conjugate. nih.gov While the primary role of these conjugation reactions is detoxification, in some cases, they can lead to the formation of more reactive metabolites.

Although specific data on the acetylation or sulfation of this compound or its hydroxylamino intermediates are not available in the reviewed literature, the general principles of drug metabolism suggest that if such intermediates are formed, they would be potential substrates for NATs and SULTs. The chemical process of acetylation of purine nucleosides has been demonstrated, although this often involves chemical synthesis rather than enzymatic metabolism. nih.govresearchgate.netresearchgate.netnih.gov

Oxidative Metabolism and Formation of Damaged Nucleosides

Oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is a fundamental pathway for the biotransformation of a vast number of xenobiotics. For adenosine analogs, oxidative reactions can occur at various positions on the purine ring or the ribose moiety. The N-benzyl group of this compound could also be a target for oxidative metabolism.

Studies on the metabolism of 9-benzyladenine have shown that metabolic N-oxidation can occur. nih.gov It is plausible that the benzyl group of this compound could undergo hydroxylation on the aromatic ring or at the benzylic carbon. Furthermore, oxidative stress can lead to the formation of damaged nucleosides. For instance, reactive oxygen species can oxidize adenosine to 8-oxoadenosine. nih.gov While this is a process of damage rather than enzymatic metabolism, it represents a potential fate for adenosine analogs in a cellular environment under oxidative stress. The antioxidant properties of some N6-substituted adenosine derivatives have been noted, which may influence their susceptibility to oxidative damage. nih.gov

Advanced Analytical Methodologies in N Benzyl 1 Hydroxyadenosine Research

Hyphenated Chromatographic-Mass Spectrometric Techniques for Identification and Quantification

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, are indispensable tools in the analysis of N-Benzyl-1-hydroxyadenosine.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of this compound in complex matrices, including biological fluids and cell extracts. nih.govlcms.cz This method offers high sensitivity and specificity, allowing for both the quantification of the parent compound and the identification of its metabolites. lcms.cz The process begins with the separation of the analyte from other components in the sample using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The separated compound then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). In the tandem mass spectrometer, a specific parent ion corresponding to this compound is selected, fragmented, and the resulting daughter ions are detected. nih.gov This multiple reaction monitoring (MRM) approach provides excellent specificity and reduces background noise, enabling accurate quantification even at very low concentrations. frontiersin.org

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Chromatography Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of the analyte from the sample matrix based on hydrophobicity. |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | Elution of the compound from the column. Formic acid aids in protonation for positive ion mode ESI. scispace.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecular ions [M+H]+ for mass analysis. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Highly specific and sensitive quantification by monitoring a specific parent ion to fragment ion transition. frontiersin.org |

| Parent Ion (Q1) | m/z corresponding to [this compound + H]+ | Selection of the specific molecule of interest. |

| Fragment Ion (Q3) | Specific m/z values resulting from the fragmentation of the parent ion | Confirmation of compound identity and quantification. |

Gas chromatography-mass spectrometry (GC-MS/MS) offers another powerful approach for the analysis of nucleoside derivatives. Due to the low volatility of compounds like this compound, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nist.govnih.gov Silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogen atoms with trimethylsilyl (TMS) groups, increasing volatility. nist.gov Following separation on a capillary GC column, the derivatized analyte is ionized, usually by electron ionization (EI), which generates a characteristic fragmentation pattern that serves as a molecular fingerprint for identification. Similar to LC-MS/MS, tandem mass spectrometry can be used for selective and sensitive quantification. nih.govresearchgate.net

| Step | Description | Rationale |

|---|---|---|

| Derivatization | Reaction with a silylating agent (e.g., BSTFA with TMCS) at elevated temperature. | To increase the volatility and thermal stability of the analyte for GC analysis. nist.gov |

| GC Column | Fused silica capillary column (e.g., DB-5ms). | High-resolution separation of derivatized analytes. |

| Ionization Mode | Electron Ionization (EI) | Produces reproducible and characteristic mass spectra for compound identification. |

| Analysis Mode | Selected Ion Monitoring (SIM) or MRM | Enhances sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte. nih.gov |

Isotope-Labeling Strategies for Metabolic Profiling and Accurate Quantification

Isotope labeling is a powerful strategy used to trace the metabolic fate of this compound and to achieve highly accurate quantification. nih.gov This involves synthesizing the compound with stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), at specific positions. x-chemrx.com When an isotopically labeled version of this compound is introduced into a biological system, it can be distinguished from its unlabeled, endogenous counterparts by mass spectrometry due to the mass difference. nih.gov This allows for precise tracking of the compound through metabolic pathways.

For quantification, the isotope-labeled compound serves as an ideal internal standard in a technique known as isotope dilution mass spectrometry. A known amount of the labeled standard is added to a sample before processing. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it accounts for any sample loss during extraction and analysis. The ratio of the unlabeled analyte to the labeled standard is measured by MS, enabling highly accurate and precise quantification. x-chemrx.com

| Isotope | Application | Principle |

|---|---|---|

| Deuterium (²H) | Metabolic stability studies, kinetic isotope effect studies. nih.gov | Replacing ¹H with ²H can alter the rate of metabolic reactions involving C-H bond cleavage, providing mechanistic insights. |

| Carbon-13 (¹³C) | Metabolic pathway tracing, internal standards for quantification. | ¹³C-labeled precursors can be used to follow the incorporation of carbon atoms into metabolites. nih.gov |

| Nitrogen-15 (¹⁵N) | Biosynthetic pathway analysis, internal standards. | Allows for tracing the nitrogen atoms from precursors into the purine (B94841) ring of the adenosine (B11128) moiety. |

Advanced Spectroscopic Methods for Mechanistic and Binding Studies

Spectroscopic techniques provide deep insights into the structural and conformational effects of this compound, particularly when it interacts with biological macromolecules like nucleic acids.

CD spectroscopy for conformational analysis: Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of chiral molecules like nucleic acids. nih.govwikipedia.org Different DNA and RNA conformations (e.g., A-form, B-form, Z-form, G-quadruplex) exhibit distinct CD spectra. nih.govnih.gov By measuring the CD spectrum of a nucleic acid before and after the incorporation of or binding with this compound, researchers can detect conformational changes induced by the compound. This provides valuable information on how the molecule interacts with and perturbs the native structure of DNA or RNA. creative-biostructure.com

| Technique | Information Gained | Example Application for this compound |

|---|---|---|

| UV-Melting Analysis | Thermodynamic stability (Tm) of nucleic acid duplexes. uni-frankfurt.de | Determine if incorporation of the compound into an oligonucleotide stabilizes or destabilizes the double helix. researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Conformational state (e.g., B-DNA vs. Z-DNA) of nucleic acids. nih.govresearchgate.net | Assess whether binding of the compound induces a change in the secondary structure of a target DNA or RNA sequence. |

Bioanalytical Assays for Cellular Uptake and Intracellular Concentration

To understand the biological activity of this compound, it is crucial to determine if it can enter cells and reach its intracellular target. Bioanalytical assays are designed to measure the concentration of the compound within cells over time. A common approach involves incubating cells with a known concentration of this compound. At various time points, the cells are washed to remove any compound from the exterior, and then lysed to release the intracellular contents. The compound is then extracted from the cell lysate and quantified using a highly sensitive method like LC-MS/MS. frontiersin.org These studies are critical for correlating the applied external concentration with the internal concentration that is responsible for the observed biological effect.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Incubation | Expose cultured cells to a medium containing this compound. | Allow for the compound to be transported into the cells. |

| 2. Termination & Washing | Rapidly wash the cells with ice-cold buffer. | Stop the uptake process and remove any compound adhering to the outside of the cell membrane. |

| 3. Cell Lysis | Disrupt the cell membrane using detergents or physical methods. | Release the intracellular contents, including the absorbed compound. |

| 4. Extraction | Use protein precipitation or liquid-liquid/solid-phase extraction. | Isolate the compound from other cellular components that could interfere with analysis. lcms.cz |

| 5. Quantification | Analyze the extract using LC-MS/MS with an appropriate internal standard. | Accurately measure the intracellular concentration of the compound. frontiersin.org |

High-Throughput Screening Approaches for Activity Profiling

High-throughput screening (HTS) involves the automated testing of large numbers of chemical compounds for activity in a specific biological assay. nih.gov For this compound, HTS can be employed to rapidly profile its activity against a wide array of biological targets, helping to elucidate its mechanism of action or identify new therapeutic applications. mdpi.comdrugtargetreview.com These screens can be target-based, where the assay measures the direct interaction of the compound with a purified protein (e.g., an enzyme or receptor), or phenotypic, where the assay measures a change in the behavior or viability of whole cells. mdpi.com The assays are performed in a miniaturized format (e.g., 384- or 1536-well plates) and read by automated detectors, allowing for the efficient screening of thousands of conditions. nuvisan.com

| Assay Type | Principle | Example Application |

|---|---|---|

| Biochemical (Target-Based) | Measures the effect of the compound on the activity of an isolated biological target, such as an enzyme. | Screening this compound against a panel of protein kinases to identify potential inhibition. |

| Cell-Based (Phenotypic) | Measures a cellular response, such as cell viability, proliferation, or the expression of a reporter gene. | Assessing the effect of this compound on the growth of various cancer cell lines. |

| Biophysical | Detects the direct binding of the compound to a target protein. Methods include Surface Plasmon Resonance (SPR). | Confirming direct binding of this compound to a putative protein target identified in a primary screen. drugtargetreview.com |

Chemical Mapping Techniques for Nucleic Acid Interactions

The study of the interactions between small molecules, such as the synthetic nucleoside analog this compound, and nucleic acids is fundamental to understanding their biological activities and potential therapeutic applications. Chemical mapping, or footprinting, techniques are powerful tools used to elucidate the precise binding sites and conformational changes in DNA and RNA upon ligand interaction. These methods provide nucleotide-resolution information about the architecture of nucleic acid-ligand complexes. While specific experimental data on the chemical mapping of this compound with nucleic acids are not extensively available in published literature, this section outlines the established methodologies that could be employed for such investigations.

A variety of chemical probes can be utilized to map the solvent accessibility of nucleotide bases and the ribose-phosphate backbone of nucleic acids. The principle of chemical footprinting lies in the differential reactivity of a nucleic acid to a chemical probe in its free state versus when it is bound by a ligand. Regions of the nucleic acid that are protected from or have enhanced reactivity to the probe upon ligand binding reveal the interaction sites.

Dimethyl Sulfate (DMS) Footprinting

Dimethyl sulfate (DMS) is a chemical probe that methylates specific nitrogen atoms on nucleotide bases that are not involved in base pairing or tertiary interactions. nih.govnih.gov Specifically, DMS methylates the N1 of adenine (B156593) and the N3 of cytosine in single-stranded regions of RNA. nih.gov In the context of DNA, it primarily methylates the N7 of guanine and to a lesser extent, the N3 of adenine in the minor groove. The sites of methylation can be detected by various methods, including primer extension, where reverse transcriptase stalls at the modified base, or by sequencing-based approaches like DMS-MaP (mutational profiling). nih.gov

In a hypothetical study of this compound's interaction with a target RNA molecule, DMS footprinting could reveal the binding pocket. Regions of the RNA that show reduced DMS reactivity upon incubation with this compound would indicate that the compound is binding to and protecting those nucleotides from methylation. Conversely, increased reactivity might suggest a conformational change in the RNA induced by the binding of the compound.

Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP)

SHAPE-MaP is a versatile technique that probes the local structural flexibility of RNA at every nucleotide. nih.govnih.gov SHAPE reagents, such as 1M7 or NAI, acylate the 2'-hydroxyl group of the ribose sugar in conformationally flexible regions of the RNA backbone. nih.gov The resulting adducts are then detected as mutations during reverse transcription in a process called mutational profiling (MaP). researchgate.net By comparing the SHAPE reactivity profile of an RNA in the presence and absence of a ligand like this compound, one can identify regions of interaction. A decrease in SHAPE reactivity typically signifies a region that has become more structured or is sterically blocked by the bound ligand.

The application of SHAPE-MaP to study the interaction of this compound with a target RNA could provide detailed insights into the binding mechanism. For instance, it could reveal whether the compound induces a specific fold in the RNA or binds to a pre-existing structural motif.

Hypothetical Research Findings

To illustrate the potential outcomes of such chemical mapping studies, the following data table presents hypothetical results from a DMS footprinting and SHAPE-MaP experiment on a putative RNA target interacting with this compound.

| Nucleotide Position | RNA Secondary Structure | DMS Reactivity Change | SHAPE Reactivity Change | Interpretation |

| A23 | Stem | No Change | No Change | Not in binding site |

| C45 | Loop | ↓↓↓ | ↓↓ | Direct binding or stabilization of loop structure |

| G46 | Loop | N/A | ↓ | Conformational change induced by binding |

| U47 | Loop | N/A | ↓↓ | Part of the binding pocket |

| A68 | Internal Loop | ↓↓ | ↓ | Involved in tertiary contact stabilized by the compound |

| C91 | Hairpin Loop | ↓ | ↓ | Secondary binding site or allosteric effect |

Note: This table is a hypothetical representation of potential data and does not reflect actual experimental results.

In this hypothetical scenario, the significant decrease in DMS and SHAPE reactivity in the loop region (nucleotides 45-47) strongly suggests that this is a primary binding site for this compound. The changes in the internal loop and hairpin loop could indicate a more complex interaction involving conformational changes in the RNA upon ligand binding.

Further chemical mapping techniques, such as hydroxyl radical footprinting, which probes the solvent accessibility of the sugar-phosphate backbone, could complement these methods to provide a comprehensive map of the this compound binding site on a nucleic acid target. The integration of data from multiple chemical probing techniques can lead to a high-resolution model of the nucleic acid-ligand complex, which is invaluable for understanding its function and for the rational design of new therapeutic agents.

Emerging Research Frontiers and Translational Outlook for N Benzyl 1 Hydroxyadenosine Analogs Preclinical

Rational Design of Next-Generation N-Benzyl-1-hydroxyadenosine Analogs with Enhanced Biological Properties

Rational drug design is a cornerstone in the development of novel therapeutics, aiming to optimize the biological activity of a lead compound through targeted chemical modifications. ucsf.edu For this compound analogs, this process involves a detailed understanding of their structure-activity relationships (SAR). The goal is to create next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.

Key strategies in the rational design of these analogs include:

Modification of the Benzyl (B1604629) Moiety: The electronic properties of the aromatic ring on the benzyl group can significantly influence the molecule's activity. semanticscholar.org Introducing electron-donating or electron-withdrawing substituents can alter binding affinity and selectivity for target proteins. semanticscholar.orgresearchgate.net

Alterations to the Adenosine (B11128) Scaffold: Modifications to the purine (B94841) ring or the sugar portion of the adenosine molecule are critical. For instance, substitutions at the C1′ and C2′ positions of the sugar ring can improve metabolic stability and influence interactions with key amino acid residues in target enzymes, such as viral polymerases. nih.govrsc.org

Scaffold Hopping and Hybridization: Researchers explore connecting the core structure to other pharmacologically active scaffolds to create hybrid molecules with dual or enhanced activities. researchgate.net This approach has been used to develop novel inhibitors for various enzymes. researchgate.net

The insights gained from these design strategies guide the synthesis of new chemical entities with potentially superior therapeutic properties. nih.gov

| Design Strategy | Objective | Example Modification |

| Benzyl Group Substitution | Enhance binding affinity and selectivity. | Addition of electron-donating or electron-withdrawing groups to the phenyl ring. semanticscholar.org |

| Sugar Moiety Modification | Improve metabolic stability and target interaction. | Introduction of substituents at the C1′, C2′, or C4′ positions of the ribose sugar. nih.govrsc.orgnih.gov |

| Purine Core Alteration | Modulate target recognition and cellular uptake. | Substitution at various positions on the adenine (B156593) base. |

| Hybrid Compound Synthesis | Create molecules with novel or dual mechanisms of action. | Fusing the N-Benzyladenosine scaffold with other bioactive moieties like benzylpiperidine. researchgate.net |

Discovery of Novel Biological Targets and Uncharacterized Pathways

A significant frontier in the research of this compound analogs is the identification of new biological targets and the elucidation of their effects on previously uncharacterized cellular pathways. While initial studies may link a compound to a specific enzyme or receptor, its analogs could exhibit polypharmacology, interacting with multiple targets. nih.gov In previous studies, related N6-benzyladenosine analogs have been evaluated for their effects on enzymes like farnesyl pyrophosphate synthase (FPPS), which is involved in the mevalonate (B85504) pathway critical in some cancers. unikore.it

The development of multi-target inhibitors is an emerging therapeutic strategy, particularly for complex diseases like cancer and neurodegenerative disorders. mdpi.com By designing analogs that can modulate several key proteins or pathways simultaneously, it may be possible to achieve a more potent therapeutic effect. mdpi.com Techniques such as chemical proteomics and phenotypic screening are instrumental in this discovery process, helping to deconvolve the molecular targets responsible for a compound's observed cellular effects. nih.gov

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery for predicting the mechanism of action and optimizing lead compounds. nih.gov Techniques such as molecular docking and density functional theory (DFT) calculations allow researchers to simulate the interaction between this compound analogs and their putative biological targets at the atomic level. nih.govnih.gov

These computational approaches provide several key benefits:

Binding Site Identification: Programs can predict putative ligand-binding sites on a target protein's surface. nih.gov

Interaction Analysis: Modeling can reveal the specific molecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for understanding the mechanism of inhibition.

Lead Optimization: By simulating how structural modifications to the analog affect its binding affinity and conformation, computational studies can guide synthetic chemists in prioritizing the most promising new derivatives for synthesis, saving time and resources. nih.gov

ADMET Profiling: Computational tools can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds, helping to identify candidates with better drug-like properties early in the development process. nih.gov

Development of this compound as a Chemical Probe or Tool Compound for Biological Systems

A high-quality chemical probe is a small molecule with high potency and selectivity for a specific biological target. nih.gov Such probes are invaluable research tools for investigating the function of proteins and dissecting complex biological pathways in cellular and in vivo models. nih.gov

Developing a well-characterized this compound analog as a chemical probe requires stringent criteria:

Potency: The compound must modulate its target at low concentrations.

Selectivity: It should have minimal off-target effects to ensure that the observed biological response can be confidently attributed to its interaction with the intended target. nih.gov

Mechanism of Action: The mode of interaction with the target (e.g., inhibition, activation) must be clearly understood.

Once validated, such a probe can be used to study the physiological and pathological roles of its target protein, helping to validate it for therapeutic intervention. The availability of a potent and selective probe can significantly accelerate research in a particular area of biology. nih.gov

Strategies for Preclinical Development of Modified Nucleoside Analogs

The preclinical development of modified nucleoside analogs, including the this compound family, involves a systematic process of evaluation and optimization to prepare a compound for potential clinical trials. A primary challenge is the continuous need for new drugs to overcome issues like viral drug resistance. uga.edu

Key preclinical strategies include:

Structure-Activity Relationship (SAR) Studies: Extensive synthesis and biological testing of analogs are performed to build a comprehensive understanding of how chemical structure relates to antiviral or anticancer activity. nih.gov

Improving Pharmacokinetics: Many promising nucleoside analogs suffer from poor bioavailability or rapid metabolism. Modifications, such as adding a 4'-substituent to the sugar, can improve enzymatic and acidic stability, as well as cell permeability. nih.gov

Prodrug Approaches: A common strategy is to convert the nucleoside analog into a prodrug, which is an inactive form that gets metabolized into the active drug inside the body. This can enhance absorption and delivery to target tissues. researchgate.net

Integrated Synthesis Strategies: Combining the advantages of traditional chemical synthesis and biocatalysis offers new opportunities to access novel nucleoside analogs in a more efficient and sustainable manner. nih.govrsc.org These integrated approaches can reduce the number of synthetic steps and allow for the creation of chemical structures not easily accessible through one method alone. nih.govrsc.org

Through these multifaceted strategies, researchers aim to identify and refine modified nucleoside candidates with the best possible therapeutic profile for advancement into clinical studies. uga.edu

Q & A

Q. What are the recommended methodologies for synthesizing N-Benzyl-1-hydroxyadenosine with high purity, and how can reaction conditions be optimized?

Synthesis typically involves protecting the hydroxyl group of adenosine derivatives, followed by benzylation under controlled conditions. Key steps include:

- Protection : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive hydroxyls, ensuring regioselectivity during benzylation .

- Benzylation : Employ benzyl bromide in anhydrous dimethylformamide (DMF) with a base like sodium hydride (NaH) at 0–4°C to minimize side reactions.

- Deprotection : Remove protecting groups using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).

- Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product (>98% purity). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via LC-MS.

Q. How should researchers characterize this compound to confirm structural integrity?

Critical spectroscopic techniques include:

- NMR : ¹H and ¹³C NMR to verify benzyl group integration (δ 4.5–5.0 ppm for benzyl protons) and adenosine backbone signals (e.g., anomeric proton at δ 5.8–6.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 404.16).

- IR Spectroscopy : Detect characteristic stretches (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹).

Q. What are the stability considerations for this compound under varying storage conditions?

- Temperature : Store at –20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles.

- Solvent : Dissolve in anhydrous DMSO or ethanol for long-term storage; aqueous solutions degrade rapidly due to hydrolysis .

- Atmosphere : Use inert gas (e.g., argon) to minimize oxidation. Regularly validate stability via HPLC every 3–6 months .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound's interaction with adenosine deaminase (ADA) enzymes?

- Kinetic Assays : Measure ADA activity using UV-Vis spectroscopy (λ = 265 nm) to monitor hypoxanthine formation. Compare inhibition constants (Kᵢ) with and without This compound.

- Isotopic Labeling : Use ¹⁵N-labeled adenosine derivatives to track enzymatic turnover via NMR or LC-MS .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities and active-site interactions. Validate with mutagenesis studies.

Q. How should conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved methodologically?

- Controlled Solubility Tests : Use standardized shake-flask methods at 25°C. Prepare saturated solutions in solvents (e.g., water, ethanol, DCM) and quantify via UV absorbance (λ = 260 nm).